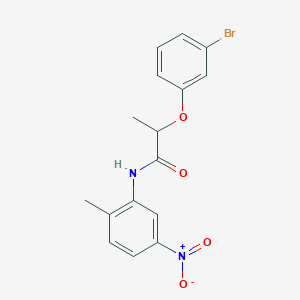
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in scientific research. BPN is a synthetic compound that belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) linked to an amino group (-NH2). BPN has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in various biological processes. For example, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic AMP (cAMP) levels in cells. By inhibiting PDE4, this compound can increase cAMP levels and affect various cellular processes that are regulated by cAMP.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. For example, this compound has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which can affect mood and behavior. This compound has also been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in tumor growth. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines that are involved in the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments is its specificity for certain enzymes and biological pathways. This compound has been found to selectively inhibit certain enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. Additionally, this compound has been found to have low toxicity in vitro, which makes it a relatively safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One area of research is the development of new drugs based on the structure of this compound. This compound has been used as a lead compound for developing new drugs that target specific biological pathways, and there is potential for the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the investigation of the role of this compound in various biological processes. This compound has been found to have a range of biochemical and physiological effects, and further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can be synthesized using a variety of methods, but one of the most commonly used methods involves the reaction of 2-(3-bromophenoxy)propanoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been widely used in scientific research as a tool for investigating various biological processes. It has been found to have potential applications in the fields of neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of certain proteins in synaptic transmission and the development of neural circuits. In cancer research, this compound has been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in tumor growth. In drug discovery, this compound has been used as a lead compound for developing new drugs that target specific biological pathways.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-6-7-13(19(21)22)9-15(10)18-16(20)11(2)23-14-5-3-4-12(17)8-14/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSNHYPEGXEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178823.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)
![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)

![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
